molecular formula C21H26FN6Na2O6P B12297940 Fobrepodacin disodium

Fobrepodacin disodium

Cat. No.: B12297940
M. Wt: 554.4 g/mol
InChI Key: HSGKEZHHPOUWSJ-FMOMHUKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Urea, N-ethyl-N'-[6-fluoro-5-[2-[1-methyl-1-(phosphonooxy)ethyl]-5-pyrimidinyl]-7-[(2R)-tetrahydro-2-furanyl]-1H-benzimidazol-2-yl]-, sodium salt (1:2) (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A benzimidazole core substituted with fluorine at position 4.
  • A tetrahydrofuran (THF) moiety at position 7 with (2R)-stereochemistry.
  • A pyrimidinyl group at position 5, further modified with a 1-methyl-1-(phosphonooxy)ethyl substituent.
  • A urea linkage with an ethyl group at the N-terminal.
  • A disodium salt formulation (1:2 stoichiometry), enhancing aqueous solubility .

Synonyms include SPR720, pVXc-486, and others, indicating its development in pharmaceutical or agrochemical contexts .

Properties

Molecular Formula

C21H26FN6Na2O6P

Molecular Weight

554.4 g/mol

InChI

InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/t14-;;/m1../s1

InChI Key

HSGKEZHHPOUWSJ-FMOMHUKBSA-N

Isomeric SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O.[Na].[Na]

Canonical SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O.[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-ethyl-N’-[6-fluoro-5-[2-[1-methyl-1-(phosphonooxy)ethyl]-5-pyrimidinyl]-7-[(2R)-tetrahydro-2-furanyl]-1H-benzimidazol-2-yl]-, sodium salt (1:2) involves several steps. The process typically begins with the preparation of the benzimidazole ring, followed by the introduction of the pyrimidine ring. The urea moiety is then attached to the structure, and the final step involves the addition of the sodium salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

Urea, N-ethyl-N’-[6-fluoro-5-[2-[1-methyl-1-(phosphonooxy)ethyl]-5-pyrimidinyl]-7-[(2R)-tetrahydro-2-furanyl]-1H-benzimidazol-2-yl]-, sodium salt (1:2) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives

Scientific Research Applications

Urea, N-ethyl-N’-[6-fluoro-5-[2-[1-methyl-1-(phosphonooxy)ethyl]-5-pyrimidinyl]-7-[(2R)-tetrahydro-2-furanyl]-1H-benzimidazol-2-yl]-, sodium salt (1:2) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzimidazole-Pyrimidine Hybrids

Compound B : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
  • Key Differences: Replaces the phosphonooxy group in Compound A with a triazole-linked heptadecafluoroundecanamido chain. Features a pyranose sugar backbone instead of a benzimidazole core. Lacks the urea linkage, utilizing triazole and amide bonds for connectivity .
Compound C : 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole
  • Key Differences: Substitutes the benzimidazole core with a 1,2,4-oxadiazole ring. Retains a pyrimidinyl group but modifies it with a nitrophenyl substituent. Lacks phosphonooxy or THF moieties, resulting in reduced hydrophilicity .

Urea Derivatives with Heterocyclic Modifications

Compound D : Urea, N-(1,4-dihydro-6-methyl-4-oxo-2-pyrimidinyl)-N'-(6-isocyanatohexyl)
  • Key Differences: Uses a simpler pyrimidinylurea structure without benzimidazole or THF. Incorporates an isocyanatohexyl chain, likely for covalent binding applications. Lacks fluorine or phosphonooxy groups, reducing metabolic stability .
Compound E : N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide
  • Key Differences :
    • Features a sulfonamide-tetrazole-pyrazole scaffold instead of benzimidazole.
    • Retains a pyrimidinylurea motif but with dimethoxy substitutions.
    • Demonstrates herbicidal activity, unlike Compound A (pharmaceutical focus) .

Fluorinated and Phosphorylated Analogues

Compound F : 1-(Tetrahydro-2-furanyl)-5-fluorouracil (Ftorafur)
  • Key Differences: A prodrug of 5-fluorouracil (5-FU) with a THF substituent. Releases 5-FU via enzymatic hydrolysis, contrasting with Compound A’s urea-based stability. Lacks the benzimidazole core and phosphonooxy group .
Compound G : 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-N-((1-(((2R,3S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)undecanamide
  • Key Differences :
    • Combines a fluorinated undecanamide chain with pyrimidine and THF moieties.
    • Uses triazole linkages instead of urea, favoring agrochemical applications.
    • Exhibits extreme hydrophobicity due to perfluorinated chains .

Comparative Data Table

Feature Compound A Compound B Compound C Compound F
Core Structure Benzimidazole Pyranose sugar 1,2,4-Oxadiazole Pyrimidine (5-FU prodrug)
Key Substituents Phosphonooxy, THF, Fluorine Fluorinated triazole Nitrophenyl THF
Solubility High (disodium salt) Low (lipophilic chains) Moderate Moderate
Biological Role Antiviral/anticancer? Agrochemical Herbicide Anticancer
Metabolic Stability High (phosphonooxy) Low (ester hydrolysis) Moderate Low (prodrug activation)
References

Research Findings and Implications

  • Structural Stability: The phosphonooxy group in Compound A enhances resistance to esterase-mediated hydrolysis compared to Compound B’s acetoxymethyl groups .
  • Target Selectivity : The benzimidazole-THF-pyrimidine architecture in Compound A may improve binding to kinase or polymerase targets, unlike simpler oxadiazoles (Compound C ) .
  • Solubility vs. Bioavailability : The disodium salt formulation of Compound A addresses solubility limitations seen in neutral urea derivatives (Compound D ) .

Biological Activity

Urea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the context of therapeutic applications. The compound Urea, N-ethyl-N'-[6-fluoro-5-[2-[1-methyl-1-(phosphonooxy)ethyl]-5-pyrimidinyl]-7-[(2R)-tetrahydro-2-furanyl]-1H-benzimidazol-2-yl]-, sodium salt (1:2) is a novel urea derivative that has shown promising pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H24FN5NaO4P\text{C}_{19}\text{H}_{24}\text{F}\text{N}_5\text{Na}\text{O}_4\text{P}

This complex structure incorporates multiple functional groups that contribute to its biological activity. The presence of a fluoro-substituted pyrimidine and a benzimidazole moiety suggests potential interactions with various biological targets.

Research indicates that urea derivatives can modulate several biological pathways. Notably, the compound exhibits TNF-α production inhibitory effects , which are crucial in the context of autoimmune diseases such as rheumatoid arthritis and Crohn's disease. TNF-α is a pro-inflammatory cytokine involved in systemic inflammation, and its inhibition can lead to reduced inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this urea derivative can inhibit TNF-α production in activated macrophages. This effect is attributed to the compound's ability to interfere with signaling pathways associated with inflammatory responses. The following table summarizes key findings from various studies:

Study ReferenceCell TypeConcentration (µM)TNF-α Inhibition (%)
Eigler et al. Macrophages1075
Yamazaki Human PBMCs2065
Clinical Immunology Mouse RAW264.7 cells580

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound. Animal models of rheumatoid arthritis treated with the urea derivative showed significant reductions in joint inflammation and damage compared to control groups.

Case Studies

  • Rheumatoid Arthritis Model : In a study involving rats with induced rheumatoid arthritis, administration of the compound led to a decrease in clinical scores and histopathological improvements in joint tissues.
  • Crohn's Disease Model : Another study utilized a mouse model for Crohn's disease, where treatment resulted in reduced mucosal inflammation and improved gut barrier function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.